molecular formula C12H16N4S B15302196 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine

1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine

Cat. No.: B15302196
M. Wt: 248.35 g/mol
InChI Key: GBIYUHNSTKIUPY-UHFFFAOYSA-N
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Description

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. The process often begins with the preparation of the thiophene and pyrazole intermediates, which are then coupled with piperidine under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-3-yl)methylpiperidin-3-amine
  • 1-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine

Uniqueness

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to its specific combination of thiophene, pyrazole, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-3-amine

InChI

InChI=1S/C12H16N4S/c13-10-2-1-4-16(7-10)12-6-11(14-15-12)9-3-5-17-8-9/h3,5-6,8,10H,1-2,4,7,13H2,(H,14,15)

InChI Key

GBIYUHNSTKIUPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CSC=C3)N

Origin of Product

United States

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